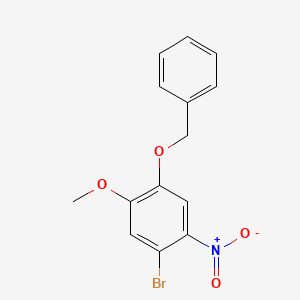
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Each of these steps requires specific reaction conditions and reagents. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation typically involves the use of methanol and a strong acid catalyst . Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid . Benzyloxylation can be achieved using benzyl chloride and a base such as sodium hydroxide .
Analyse Des Réactions Chimiques
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Benzyloxy)-4-bromo-2-methoxy-5-aminobenzene .
Applications De Recherche Scientifique
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-methoxybenzene: Lacks the bromine and nitro groups, resulting in different chemical properties and reactivity.
1-(Benzyloxy)-4-bromo-2-methoxybenzene:
1-(Benzyloxy)-4-bromo-2-nitrobenzene: Lacks the methoxy group, influencing its chemical behavior and applications.
Propriétés
Formule moléculaire |
C14H12BrNO4 |
|---|---|
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
1-bromo-5-methoxy-2-nitro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrNO4/c1-19-13-7-11(15)12(16(17)18)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
JNIKZZXESUBNKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B15199847.png)
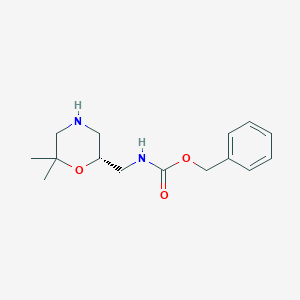
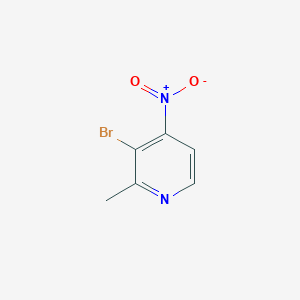
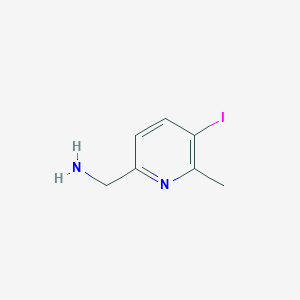
![N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B15199880.png)

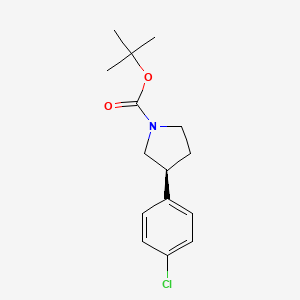

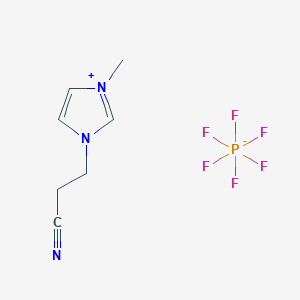
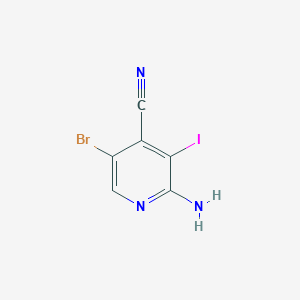
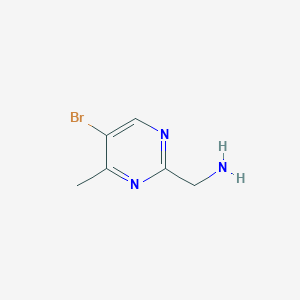
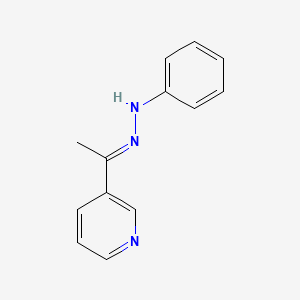
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
